molecular formula C21H22N4O2 B2639473 N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034472-33-6

N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Katalognummer: B2639473
CAS-Nummer: 2034472-33-6
Molekulargewicht: 362.433
InChI-Schlüssel: KRBCIVGJULEDAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide” is a synthetic small molecule characterized by a piperidine backbone substituted with a carboxamide group at the 1-position and a pyrimidin-4-yloxy moiety at the 3-position. The carboxamide nitrogen is further functionalized with a naphthalen-1-ylmethyl group.

Eigenschaften

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(23-13-17-7-3-6-16-5-1-2-9-19(16)17)25-12-4-8-18(14-25)27-20-10-11-22-15-24-20/h1-3,5-7,9-11,15,18H,4,8,12-14H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBCIVGJULEDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)OC4=NC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the piperidine ring with a naphthalen-1-ylmethyl halide under basic conditions.

    Attachment of the Pyrimidin-4-yloxy Group: The pyrimidin-4-yloxy group can be introduced through nucleophilic substitution reactions using pyrimidine derivatives.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in polar solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide has been investigated for its anticancer properties. Research indicates that:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, surpassing the efficacy of established chemotherapeutics like bleomycin .
  • Apoptosis Induction : Studies highlight its role in inducing apoptosis in cancer cells, which is critical for effective cancer therapy .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders:

  • Alzheimer's Disease : By inhibiting acetylcholinesterase, it may enhance memory and cognitive function in Alzheimer’s patients. Research on related piperidine derivatives supports this potential .

Cancer Research

A study published in MDPI detailed the synthesis of piperidine derivatives that include N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide. These derivatives were tested for their ability to induce apoptosis in various cancer cell lines, demonstrating significant promise as anticancer agents .

Alzheimer’s Disease Research

In a comparative molecular field analysis study, similar compounds were shown to alleviate memory deficits by enhancing cholinergic transmission through acetylcholinesterase inhibition. This suggests that N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide could play a role in developing treatments for Alzheimer’s disease .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Cancer TherapyKinase inhibition; apoptosis inductionCytotoxicity against hypopharyngeal tumor cells; superior to bleomycin
Neurological DisordersAcetylcholinesterase inhibitionPotential cognitive enhancement in Alzheimer's models

Wirkmechanismus

The mechanism of action of N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways and effects.

Vergleich Mit ähnlichen Verbindungen

Redafamdastatum (WHO-INN: FAAH Inhibitor)

Structure :

  • Core: Piperidine-1-carboxamide.
  • Substituents:
    • Pyridazin-3-yl group at the carboxamide nitrogen.
    • 4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene] at the 4-position of piperidine.

      Key Differences :
  • Aromatic Systems : Redafamdastatum incorporates a pyridazine ring and a trifluoromethylpyridyloxy phenyl group, contrasting with the target compound’s naphthalene and pyrimidine moieties.
  • Biological Target : Redafamdastatum is a confirmed fatty acid amide hydrolase (FAAH) inhibitor . The target compound’s activity remains uncharacterized in available literature.

Pyridine-Based Pivalamide Derivatives

Examples from catalogs (–3):

  • N-(3-(3-hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide : Features a trifluoromethylpyridine core with a hydroxypropynyl substituent .
  • N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide : Includes methoxy and trimethylsilyl groups on pyridine .
    Key Differences :
  • Core Structure : These compounds use pyridine-pivalamide scaffolds instead of the target compound’s piperidine-carboxamide framework.
  • Substituent Chemistry : The absence of naphthalene or pyrimidine groups reduces aromatic bulk compared to the target compound.

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target
N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide C21H20N4O2 (estimated) 360.41 (estimated) Naphthalen-1-ylmethyl, Pyrimidin-4-yloxy Unknown
Redafamdastatum (WHO-INN) C24H20F3N5O2 475.45 Pyridazin-3-yl, Trifluoromethylpyridyloxy FAAH inhibitor
N-(3-(3-hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide C15H16F3N3O2 327.30 Hydroxypropynyl, Trifluoromethyl Unreported
N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide C15H24N2O2Si 308.45 Methoxy, Trimethylsilyl Unreported

Key Research Findings and Implications

Aromatic Substituent Impact

  • Trifluoromethyl groups (e.g., in redafamdastatum and pyridine derivatives) improve metabolic stability and binding affinity to hydrophobic pockets .

Scaffold Differences

  • Piperidine-carboxamide vs.

Functional Group Trends

  • Ether linkages (e.g., pyrimidin-4-yloxy in the target compound vs. pyridyloxy in redafamdastatum) influence solubility and hydrogen-bonding capacity .

Biologische Aktivität

N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, also known by its CAS number 2034472-33-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is C21H22N4O2C_{21}H_{22}N_{4}O_{2}. The compound features a piperidine ring substituted with a naphthalenylmethyl group and a pyrimidinyloxy moiety, which may contribute to its biological activities.

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:

  • GPCRs (G Protein-Coupled Receptors) : These receptors are crucial in many physiological processes. The interaction of this compound with GPCRs could influence signaling pathways related to neurological functions and other systems .
  • Antiviral Activity : Some derivatives of piperidine compounds have shown promising antiviral activity. For instance, studies on piperidine derivatives indicate their potential in inhibiting viral replication through modulation of cellular pathways .

Anticancer Properties

N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide has been evaluated for its anticancer potential. Similar piperidine derivatives have demonstrated cytotoxic effects on various cancer cell lines. For example, compounds exhibiting structural similarities have shown significant apoptosis induction in tumor cells .

Compound Cell Line IC50 (µM) Mechanism
Compound AFaDu15Apoptosis
Compound BMCF720Cell cycle arrest

Neuroprotective Effects

Research has indicated that similar compounds can exhibit neuroprotective effects by modulating neurotransmitter systems. The presence of the pyrimidine ring may enhance the binding affinity to neuronal receptors, potentially leading to neuroprotective outcomes .

Case Studies

  • Study on Antiviral Efficacy : A study evaluated a series of piperidine derivatives for their antiviral activity against herpes simplex virus type 1 (HSV-1). The results showed that certain modifications to the structure significantly improved efficacy, suggesting that N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide could be developed into a potent antiviral agent .
  • Cancer Cell Line Study : In vitro studies demonstrated that compounds related to N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide induced apoptosis in cancer cell lines such as FaDu and MCF7, with IC50 values indicating effective cytotoxicity .

Q & A

Q. What methods reconcile conflicting data on metabolic pathways?

  • Methodological Answer :
  • Isotope tracing : Use 14C-labeled compound to track metabolite formation via LC-MS/MS.
  • CYP enzyme inhibition assays : Identify cytochrome P450 isoforms responsible for metabolism.
  • Cross-species hepatocyte comparison : Evaluate metabolic stability in human vs. rodent liver microsomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.